N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide
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Overview
Description
N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide: is a chemical compound that features a fluorobenzyl group attached to an imidazole ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide typically involves the reaction of 2-fluorobenzylamine with imidazole-1-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring .
Scientific Research Applications
Chemistry: In chemistry, N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: Its imidazole ring can mimic the structure of histidine, making it useful in probing biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The fluorobenzyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-(2-fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine: This compound shares the fluorobenzyl group but has a different core structure, leading to distinct properties and applications.
Fluorinated Imidazoles and Benzimidazoles: These compounds contain fluorine atoms and imidazole or benzimidazole rings, similar to N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide.
Uniqueness: this compound is unique due to its specific combination of a fluorobenzyl group and an imidazole ring connected to a carboxamide group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H10FN3O |
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Molecular Weight |
219.21 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C11H10FN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) |
InChI Key |
VXKLIUTYOKEPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)F |
Origin of Product |
United States |
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